methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core thieno[2,3-c]pyridine structure. Key steps may include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzylbenzamide moiety: This involves the reaction of the core structure with 4-benzylbenzoyl chloride or its derivatives under controlled conditions.
Carbamoylation and esterification: The final steps involve introducing the carbamoyl and carboxylate groups to complete the molecular structure.
Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thieno[2,3-c]pyridine core or the benzylbenzamide moiety.
Reduction: Reduction reactions can reduce specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions can vary widely, but they may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Medicine: Its potential therapeutic properties could be explored in drug development.
Industry: It may find use in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound shares a similar benzylbenzamide moiety but has a different core structure.
2-methyl-4-isobutyl-5-(N-benzylbenzamido)oxazole: Another compound with a benzylbenzamide group but differing in the heterocyclic core.
Uniqueness: The uniqueness of methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(4-benzylbenzoyl)amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-24(30)27-12-11-18-19(14-27)32-23(20(18)21(25)28)26-22(29)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEPBODNCJHTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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